2-Ethoxy-propylamine hydrochloride

Overview

Description

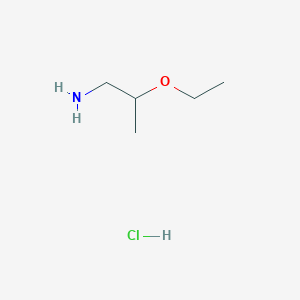

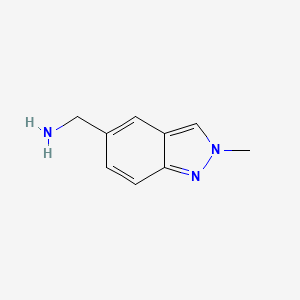

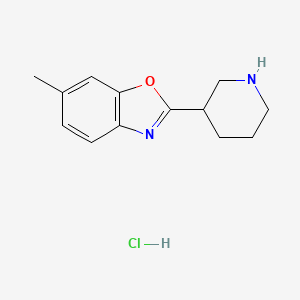

2-Ethoxy-propylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-propylamine hydrochloride consists of 5 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .Chemical Reactions Analysis

Amines like 2-Ethoxy-propylamine hydrochloride can participate in a variety of chemical reactions. For instance, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides . Additionally, amines can react with sulfonyl groups to form sulfonamides .Physical And Chemical Properties Analysis

2-Ethoxy-propylamine hydrochloride is a solid at room temperature . It has a molecular weight of 139.62 .Scientific Research Applications

-

Proteomics Research

- Summary of Application : 2-Ethoxy-propylamine hydrochloride is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions.

- Results or Outcomes : The specific results or outcomes of using 2-Ethoxy-propylamine hydrochloride in proteomics research are not provided in the source .

-

Gas Chromatography

- Summary of Application : 2-Ethoxy-propylamine hydrochloride might be used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

- Methods of Application : The compound might be used in the separation of a complex mixture of amines in water, including the most volatile types . The specific method involves the use of a Select CP-Volamine GC column and flame ionization detection (FID). The conditions include a helium carrier gas at a constant flow of 2.0 mL/min, a split/splitless injector with a split flow of 1:50, and an injection volume of 0.5 µL .

- Results or Outcomes : The column exhibits excellent stability for basic aqueous samples, resulting in longer lifetimes even for demanding samples .

-

Reactions with Carbonyls

- Summary of Application : 2-Ethoxy-propylamine hydrochloride can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases .

- Methods of Application : The reaction is acid-catalyzed and reversible, similar to acetal formation. The pH for reactions which form imine compounds must be carefully controlled .

- Results or Outcomes : The rate at which these imine compounds are formed is generally greatest near a pH of 5, and drops at higher and lower pH’s .

-

Reactions with Sulfonyl Chlorides

- Summary of Application : Amines react with sulfonyl groups to form sulfonamides . Sulfonamides are used as antimicrobial agents therapeutically and are called sulfa drugs .

- Methods of Application : The reaction to form sulfonamides occurs under alkaline conditions to keep the amine nucleophilic .

- Results or Outcomes : The specific results or outcomes of using 2-Ethoxy-propylamine hydrochloride in this reaction are not provided in the source .

- Reactions with Enamines

- Summary of Application : Most aldehydes and ketones react with 2º-amines like 2-Ethoxy-propylamine hydrochloride to give products known as enamines .

- Methods of Application : Like acetal and imine formation, these are acid-catalyzed reversible reactions in which water is lost. Consequently, enamines are easily converted back to their carbonyl precursors by acid-catalyzed hydrolysis .

- Results or Outcomes : The specific results or outcomes of using 2-Ethoxy-propylamine hydrochloride in this reaction are not provided in the source .

properties

IUPAC Name |

2-ethoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-7-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBRERYHQCIIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-propylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386934.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386937.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386939.png)

![1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide](/img/structure/B1386944.png)

![Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386946.png)